Elubrixin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

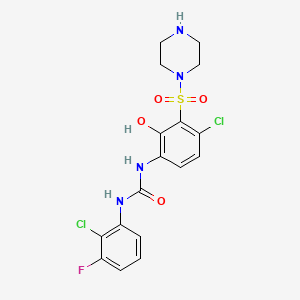

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O4S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24/h1-5,21,25H,6-9H2,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYFEGTYCUQBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218962 | |

| Record name | Elubrixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688763-64-6 | |

| Record name | Elubrixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688763646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubrixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elubrixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 688763-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELUBRIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW2AIJ8USP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elubrixin's Mechanism of Action in Neutrophils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elubrixin (SB-656933) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Its primary mechanism of action in neutrophils is the competitive and reversible blockade of this key G-protein coupled receptor (GPCR). By inhibiting CXCR2, this compound effectively disrupts the signaling cascade initiated by ELR+ chemokines, most notably Interleukin-8 (CXCL8) and CXCL1. This interruption prevents the downstream activation of critical neutrophil functions, including chemotaxis, degranulation, and upregulation of adhesion molecules. Consequently, this compound mitigates the recruitment and pro-inflammatory activity of neutrophils at sites of inflammation, underpinning its therapeutic potential in a range of neutrophil-driven inflammatory diseases.

Core Mechanism of Action: CXCR2 Antagonism

This compound functions as a selective antagonist of the CXCR2 receptor, a seven-transmembrane GPCR predominantly expressed on the surface of neutrophils.[1][2] CXCR2 is the primary receptor responsible for mediating neutrophil chemotaxis in response to a specific subset of chemokines characterized by the N-terminal glutamic acid-leucine-arginine (ELR) motif, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][2]

The binding of these chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This event triggers a cascade of downstream signaling pathways crucial for neutrophil activation and migration. This compound exerts its effect by binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokine ligands and inhibiting the initiation of this signaling cascade.[1]

Signaling Pathway Blockade

The antagonism of CXCR2 by this compound interrupts several key downstream signaling events:

-

Inhibition of G-Protein Coupling and PLC Activation: By blocking ligand binding, this compound prevents the G-protein-mediated activation of Phospholipase C (PLC).

-

Suppression of Intracellular Calcium Mobilization: Activated PLC typically cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid influx of stored calcium (Ca2+) into the cytoplasm. This compound's action at the receptor level prevents this crucial step, thereby inhibiting the rise in intracellular calcium that is a prerequisite for many neutrophil functions.

-

Downregulation of MAPK and PI3K/Akt Pathways: The rise in intracellular calcium and DAG activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways. These pathways are integral to processes such as cell migration, degranulation, and the expression of adhesion molecules. By preventing the initial signaling events, this compound effectively downregulates these critical pathways.

Below is a diagram illustrating the CXCR2 signaling pathway and the point of inhibition by this compound.

Quantitative Data on Neutrophil Function Inhibition

The inhibitory effects of this compound on key neutrophil functions have been quantified in several in vitro and in vivo studies. The following tables summarize the available data.

Table 1: In Vitro Inhibition of Neutrophil Functions by this compound

| Neutrophil Function | Agonist | Assay Readout | IC50 (nM) | Reference |

| Adhesion Molecule Upregulation | CXCL1 | CD11b Expression | 260.7 | |

| Cell Morphology | Not Specified | Shape Change | 310.5 |

Note: Specific IC50 values for this compound's inhibition of neutrophil degranulation and calcium mobilization were not available in the reviewed literature.

Table 2: Clinical Pharmacodynamic Effects of this compound on Neutrophil Markers

| Study Population | Dose | Parameter | Inhibition vs. Placebo | Reference |

| Healthy Subjects (Ozone Challenge) | 50 mg (single dose) | Sputum Neutrophils | 55% reduction | |

| Healthy Subjects (Ozone Challenge) | 150 mg (single dose) | Sputum Neutrophils | 74% reduction | |

| Healthy Subjects (Ozone Challenge) | 50 mg (single dose) | Sputum Myeloperoxidase | 32.8% reduction | |

| Healthy Subjects (Ozone Challenge) | 150 mg (single dose) | Sputum Myeloperoxidase | 50.5% reduction | |

| Cystic Fibrosis Patients | 50 mg (daily for 28 days) | Sputum Neutrophils | Trend towards reduction | |

| Cystic Fibrosis Patients | 50 mg (daily for 28 days) | Sputum Elastase | Trend towards reduction |

Detailed Experimental Protocols

The characterization of this compound's effects on neutrophils relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Neutrophil Isolation from Human Whole Blood

-

Principle: This protocol isolates neutrophils from peripheral blood using density gradient centrifugation and dextran sedimentation to separate them from other blood components.

-

Methodology:

-

Collect whole blood into collection tubes containing an anticoagulant (e.g., EDTA).

-

Perform dextran sedimentation to separate erythrocytes.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.

-

Centrifuge to separate mononuclear cells from granulocytes.

-

Collect the neutrophil pellet.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the purified neutrophils in a suitable buffer (e.g., HBSS) and resuspend at the desired concentration for subsequent assays.

-

Assess cell purity and viability using trypan blue exclusion and flow cytometry analysis of neutrophil-specific markers (e.g., CD15, CD16).

-

Chemotaxis Assay (Boyden Chamber)

-

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a porous membrane.

-

Methodology:

-

Use a 96-well Boyden chamber with a polycarbonate membrane (typically 5.0 µm pore size).

-

Add the chemoattractant (e.g., CXCL8) with or without varying concentrations of this compound to the lower chamber.

-

Seed freshly isolated human neutrophils in serum-free medium into the upper chamber.

-

Incubate the chamber for approximately 1 hour at 37°C to allow for cell migration.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

-

Staining the migrated cells and counting them microscopically.

-

Measuring the ATP content of the migrated cells using a luminescent assay (e.g., CellTiter-Glo®).

-

Lysing the migrated cells and measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme.

-

-

The following diagram outlines the workflow for a Boyden chamber chemotaxis assay.

Degranulation Assay (Myeloperoxidase Release)

-

Principle: This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.

-

Methodology:

-

Seed isolated neutrophils into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

-

Stimulate the neutrophils with a CXCR2 agonist (e.g., CXCL8) to induce degranulation.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant, which contains the released MPO.

-

Measure MPO activity in the supernatant using a colorimetric or fluorometric assay. A common method involves the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide, resulting in a color change that can be quantified by a plate reader.

-

Adhesion Molecule Upregulation (CD11b Expression by Flow Cytometry)

-

Principle: This assay measures the surface expression of the adhesion molecule CD11b (also known as Mac-1 or integrin αM), which is rapidly upregulated on the neutrophil surface upon activation.

-

Methodology:

-

Use either isolated neutrophils or whole blood.

-

Pre-incubate the samples with varying concentrations of this compound or a vehicle control.

-

Stimulate the neutrophils with a CXCR2 agonist (e.g., CXCL1).

-

Stain the cells with a fluorescently-labeled monoclonal antibody specific for human CD11b.

-

If using whole blood, lyse the red blood cells.

-

Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the CD11b staining on the neutrophil population, which is proportional to the level of CD11b expression.

-

Intracellular Calcium Mobilization Assay

-

Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon neutrophil activation, using a calcium-sensitive fluorescent dye.

-

Methodology:

-

Load isolated neutrophils with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Wash the cells to remove any extracellular dye.

-

Resuspend the cells in a buffer and place them in a fluorometer cuvette or a microplate compatible with a fluorescence plate reader.

-

Add varying concentrations of this compound or a vehicle control to the cell suspension.

-

Establish a baseline fluorescence reading.

-

Inject a CXCR2 agonist (e.g., CXCL8) to stimulate the cells.

-

Record the change in fluorescence over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured, which provides a quantitative measure of the intracellular calcium concentration, independent of dye loading variations.

-

Conclusion

This compound's mechanism of action is centered on its selective antagonism of the CXCR2 receptor on neutrophils. By blocking this critical checkpoint in the inflammatory cascade, this compound effectively inhibits chemokine-induced neutrophil activation, including chemotaxis, degranulation, and the upregulation of adhesion molecules. The quantitative data from both in vitro and clinical studies demonstrate its potent anti-neutrophilic activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of CXCR2 antagonists in the context of neutrophil-mediated inflammatory diseases. This comprehensive understanding of this compound's molecular and cellular effects is vital for researchers and drug development professionals working to advance therapies for these conditions.

References

- 1. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Elubrixin in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] As a key regulator of neutrophil recruitment and activation, CXCR2 represents a significant therapeutic target for a wide range of inflammatory diseases.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in various inflammatory disease models, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Antagonism of the CXCR2 Signaling Pathway

Inflammation is a complex biological response, and the migration of neutrophils to the site of inflammation is a critical early event.[2] This process is largely mediated by the interaction of chemokines, particularly those with the ELR motif (glutamic acid-leucine-arginine), such as Interleukin-8 (IL-8 or CXCL8), with the CXCR2 receptor on the surface of neutrophils.

Upon binding of its ligands, the G-protein-coupled receptor (GPCR) CXCR2 initiates a downstream signaling cascade. This cascade leads to neutrophil chemotaxis, activation, and degranulation, which, while essential for host defense, can cause significant tissue damage when dysregulated in chronic inflammatory conditions.

This compound acts as a competitive and reversible antagonist at the CXCR2 receptor. By blocking the binding of IL-8 and other ELR+ chemokines, this compound effectively inhibits the downstream signaling events, thereby preventing neutrophil migration and activation. This targeted action makes this compound a promising therapeutic agent for neutrophil-driven inflammatory diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.

Caption: this compound's mechanism of action at the CXCR2 receptor.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on this compound's in vitro and in vivo activity in various inflammatory models.

Table 1: In Vitro Activity of this compound

| Assay | Target | Cell Type | IC50 (nM) | Reference |

| Neutrophil CD11b Upregulation | CXCR2 | Human Neutrophils | 260.7 | |

| Neutrophil Shape Change | CXCR2 | Human Neutrophils | 310.5 | |

| CXCL8 Binding | CXCR2 | - | 12.5 |

IC50: Half-maximal inhibitory concentration

Table 2: Preclinical and Clinical Studies of this compound

| Disease Model/Condition | Species | Phase | Key Findings | Reference |

| Ozone-Induced Airway Inflammation | Human | - | Inhibited ex vivo neutrophil activation. | |

| Ulcerative Colitis | Human | Phase 2 | Investigated for treatment. | |

| Cystic Fibrosis | Human | Phase 1/2 | Investigated for treatment. | |

| COPD | Human | Phase 1 | Investigated for treatment. |

Detailed Experimental Protocols

In Vitro Neutrophil Activation Assay (CD11b Upregulation)

This protocol is based on methodologies described for evaluating CXCR2 antagonists.

-

Isolation of Human Neutrophils:

-

Collect whole blood from healthy human donors into heparinized tubes.

-

Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Perform dextran sedimentation to separate neutrophils from red blood cells.

-

Lyse remaining red blood cells with hypotonic saline.

-

Resuspend purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

-

-

This compound Treatment:

-

Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

-

Stimulation:

-

Stimulate the neutrophils with a CXCR2 agonist, such as IL-8 (CXCL8), at a predetermined optimal concentration.

-

Incubate for 15-30 minutes at 37°C.

-

-

Flow Cytometry Analysis:

-

Stain the cells with a fluorescently labeled antibody against CD11b.

-

Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD11b expression.

-

-

Data Analysis:

-

Calculate the percentage inhibition of CD11b upregulation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro neutrophil activation assay.

Animal Model of Airway Inflammation

The following is a generalized protocol for an ozone-induced airway inflammation model in humans, as referenced in studies involving this compound.

-

Subject Recruitment:

-

Recruit healthy, non-smoking adult subjects.

-

Obtain informed consent and perform baseline health screening.

-

-

This compound Administration:

-

Administer a single oral dose of this compound or placebo in a randomized, double-blind fashion.

-

-

Ozone Challenge:

-

Expose subjects to a controlled concentration of ozone (e.g., 0.3 ppm) for a specified duration (e.g., 2 hours) with intermittent exercise.

-

-

Sputum Induction:

-

At a set time point post-ozone exposure (e.g., 6 hours), induce sputum by inhalation of hypertonic saline.

-

-

Sample Processing and Analysis:

-

Process the sputum to isolate inflammatory cells.

-

Perform differential cell counts to determine the percentage of neutrophils.

-

Measure levels of inflammatory mediators (e.g., IL-8, myeloperoxidase) in the sputum supernatant.

-

-

Ex Vivo Neutrophil Activation:

-

Isolate neutrophils from peripheral blood samples taken before and after treatment.

-

Stimulate the neutrophils ex vivo with a CXCR2 agonist and measure activation markers as described in the in vitro protocol.

-

-

Data Analysis:

-

Compare the percentage of neutrophils and levels of inflammatory markers in the sputum between the this compound and placebo groups.

-

Assess the inhibitory effect of this compound on ex vivo neutrophil activation.

-

Logical Relationships in this compound's Therapeutic Approach

The therapeutic rationale for this compound is based on a clear logical progression from the underlying pathology of many inflammatory diseases to the specific molecular intervention.

Caption: Logical flow of this compound's intervention in inflammation.

Summary and Future Directions

This compound has demonstrated a clear mechanism of action as a CXCR2 antagonist, effectively inhibiting neutrophil activation and recruitment. The available data from in vitro and early-phase clinical studies support its potential as a therapeutic agent for a variety of inflammatory diseases characterized by excessive neutrophil infiltration. Future research should focus on late-stage clinical trials to establish its efficacy and safety in specific patient populations. Furthermore, exploring the role of this compound in other neutrophil-mediated conditions, such as certain types of cancer or acute lung injury, could broaden its therapeutic applications. The continued investigation of selective CXCR2 antagonists like this compound holds significant promise for the development of targeted anti-inflammatory therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 4. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

The Pharmacology of Elubrixin: A Technical Guide for Researchers

An In-depth Examination of the CXCR2 Antagonist for Inflammatory Disease Research

This technical guide provides a comprehensive overview of the pharmacology of Elubrixin (SB-656933), a potent and selective C-X-C chemokine receptor type 2 (CXCR2) antagonist. This compound has been a subject of interest in the study of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory bowel disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a small molecule that functions as a competitive and reversible antagonist of the CXCR2 receptor, which is also known as the IL-8 receptor.[1] By blocking this receptor, this compound effectively inhibits the chemotaxis and activation of neutrophils, key immune cells implicated in the pathogenesis of numerous inflammatory diseases.[2] The compound is orally active and has been evaluated in several clinical trials.[3] this compound belongs to the diarylurea class of compounds.[4]

Physicochemical Properties

This compound is available in its free base form as well as tosylate and hydrochloride salts. The salt forms generally offer enhanced water solubility and stability.[1]

| Property | Value |

| Chemical Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea |

| Synonyms | SB-656933 |

| Molecular Formula | C17H17Cl2FN4O4S |

| Molecular Weight | 463.3 g/mol |

| Salt Forms | Tosylate, Hydrochloride |

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the CXCR2 receptor. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by chemokine ligands, such as interleukin-8 (IL-8 or CXCL8) and GRO-alpha (CXCL1), triggers a downstream signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

This compound acts as a competitive antagonist at the CXCR2 receptor, preventing the binding of its cognate chemokines and thereby inhibiting the initiation of the inflammatory signaling cascade. This blockade of CXCR2 signaling is the primary mechanism through which this compound reduces neutrophil recruitment to sites of inflammation and subsequent tissue damage.

CXCR2 Signaling Pathway

The binding of chemokines like CXCL8 to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This activation results in the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC) and Akt, culminating in cellular responses such as chemotaxis and degranulation. This compound, by blocking the initial ligand-receptor interaction, prevents these downstream signaling events.

Pharmacokinetics

This compound is an orally active compound. However, detailed public information on its absorption, distribution, metabolism, and excretion (ADME) profile in humans is limited.

A study in adult patients with cystic fibrosis provided some insights into its pharmacokinetics. In this study, average plasma concentrations of this compound were noted to be lower than anticipated from preclinical data. At a 50mg daily dose, the plasma concentration of this compound surpassed the IC50 for approximately 4 hours. This suggests a relatively short duration of action at this dose in this patient population. Further studies are required to fully characterize the ADME properties of this compound in humans.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through both in vitro and in vivo studies, primarily focusing on its impact on neutrophil function.

In Vitro Activity

This compound has demonstrated potent inhibition of neutrophil activation in vitro. Key pharmacodynamic parameters are summarized in the table below.

| Assay | Parameter | Value |

| Neutrophil CD11b Upregulation | IC50 | 260.7 nM |

| Neutrophil Shape Change | IC50 | 310.5 nM |

These data indicate that this compound effectively inhibits key markers of neutrophil activation at nanomolar concentrations.

In Vivo Activity: Ozone Challenge Model

The anti-inflammatory effects of this compound have been demonstrated in a human ozone challenge model. In this model, healthy subjects are exposed to ozone, which induces a robust but transient airway neutrophilic inflammation.

A clinical study demonstrated that single oral doses of this compound resulted in a dose-dependent reduction in ozone-induced airway inflammation. The key findings are summarized below.

| Dose of this compound | Reduction in Sputum Neutrophils (vs. Placebo) | Reduction in Sputum Myeloperoxidase (vs. Placebo) |

| 50 mg | 55% | 32.8% |

| 150 mg | 74% | 50.5% |

These results confirm the potent anti-inflammatory and neutrophil-inhibiting effects of this compound in a clinically relevant model of airway inflammation.

Structure-Activity Relationship (SAR)

This compound is a member of the N,N'-diarylurea class of CXCR2 antagonists. The structure-activity relationship for this class of compounds has been explored to optimize potency and pharmacokinetic properties. While specific SAR data for this compound is not extensively published, studies on related diarylurea and diarylsquaramide analogs indicate that the presence of a sulfonamide substituent adjacent to the phenolic hydroxyl group can significantly reduce clearance in preclinical pharmacokinetic studies, a feature present in the structure of this compound. The specific arrangement of the chloro and fluoro substituents on the phenyl ring is also likely crucial for its high-affinity binding to the CXCR2 receptor.

Experimental Protocols

Neutrophil CD11b Upregulation and Shape Change Assay

This assay is used to determine the in vitro potency of this compound in inhibiting neutrophil activation.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Incubation with Compound: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Neutrophil Stimulation: Neutrophils are stimulated by adding a chemokine agonist, such as CXCL1 (GRO-α), to induce CD11b upregulation and shape change.

-

Staining: The blood samples are then stained with fluorescently labeled monoclonal antibodies specific for cell surface markers, including a marker for neutrophils (e.g., CD16) and CD11b.

-

Flow Cytometry: The samples are analyzed by flow cytometry. Neutrophils are identified based on their light scatter properties and CD16 expression. The mean fluorescence intensity of CD11b staining on the neutrophil population is quantified. Neutrophil shape change is assessed by changes in forward scatter.

-

Data Analysis: The percentage inhibition of CD11b upregulation and shape change is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Ozone-Induced Airway Inflammation Model

This clinical research model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Methodology:

-

Subject Selection: Healthy, non-smoking volunteers are screened for their responsiveness to ozone, typically defined as a significant increase in sputum neutrophils following a test exposure.

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed.

-

Dosing: Subjects receive a single oral dose of this compound or a matching placebo a specified time before ozone exposure.

-

Ozone Exposure: Subjects are exposed to a controlled concentration of ozone (e.g., 2 parts per million) for a defined period (e.g., 3 hours) in an environmental exposure chamber, often with intermittent exercise to increase the dose of inhaled ozone.

-

Sputum Induction: Sputum is induced at a set time point after the cessation of ozone exposure (e.g., 6 hours) by inhalation of nebulized hypertonic saline.

-

Sputum Processing and Analysis: The collected sputum is processed to separate cells from the supernatant. Total and differential cell counts are performed to quantify the number of neutrophils. The sputum supernatant is analyzed for biomarkers of inflammation, such as myeloperoxidase (MPO), a neutrophil-derived enzyme.

-

Data Analysis: The effects of this compound on sputum neutrophil counts and MPO levels are compared to those of the placebo to determine the extent of inhibition of ozone-induced airway inflammation.

Clinical Development and Future Directions

This compound has been investigated in Phase I and II clinical trials for several inflammatory conditions, including cystic fibrosis, ulcerative colitis, and COPD. While the compound has demonstrated pharmacodynamic activity and was generally well-tolerated, its clinical development for some indications has been discontinued. The reasons for discontinuation are not always publicly disclosed but may be related to a variety of factors including efficacy, safety, or pharmacokinetic properties.

Despite the discontinuation of some clinical programs, the study of this compound and other CXCR2 antagonists continues to provide valuable insights into the role of neutrophil-mediated inflammation in disease. The data generated from studies with this compound have helped to validate CXCR2 as a therapeutic target and have informed the development of next-generation CXCR2 antagonists with potentially improved pharmacological profiles.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist that has served as a valuable tool for investigating the role of neutrophil-driven inflammation. Its ability to inhibit neutrophil activation and recruitment has been demonstrated in both preclinical and clinical settings. While its path through clinical development has faced challenges, the wealth of pharmacological data available for this compound continues to be a valuable resource for researchers in the field of inflammation and drug discovery. This technical guide provides a consolidated source of this information to aid in the design and interpretation of future studies in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Elubrixin's Effect on Chemokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin (formerly SB-656933) is a potent, selective, and orally bioavailable antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the innate immune response.[4] Dysregulated neutrophil trafficking is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory bowel disease.[1] this compound, by competitively and reversibly inhibiting CXCR2, modulates downstream signaling pathways, thereby attenuating neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action on chemokine signaling pathways, and detailed protocols for key experimental assays used to characterize its activity.

Core Mechanism of Action

This compound functions as a competitive and reversible antagonist of the CXCR2 receptor. In the complex inflammatory milieu, various ELR+ chemokines, most notably CXCL8 (Interleukin-8), but also CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7, bind to and activate CXCR2 on the surface of neutrophils. This ligand-receptor interaction initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.

The subsequent signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses critical for inflammation, including:

-

Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.

-

Degranulation: Release of cytotoxic and pro-inflammatory molecules from neutrophil granules.

-

Respiratory Burst: Production of reactive oxygen species (ROS).

-

Upregulation of Adhesion Molecules: Increased expression of molecules like CD11b, facilitating neutrophil adhesion to the endothelium and extravasation into tissues.

This compound, by binding to CXCR2, prevents the binding of its cognate chemokine ligands, thereby inhibiting these downstream signaling events and the subsequent inflammatory cascade.

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and provide context with data from other known CXCR2 antagonists.

| Parameter | This compound (SB-656933) | Reference |

| IC50 (Neutrophil CD11b upregulation) | 260.7 nM | |

| IC50 (Neutrophil shape change) | 310.5 nM | |

| Mechanism of Action | Competitive, Reversible CXCR2 Antagonist | |

| Selectivity | Selective for CXCR2 |

| Parameter | Danirixin | Navarixin (MK-7123) | AZD5069 | Reference |

| pIC50 (hCXCR2 binding) | 7.9 | - | - | |

| Selectivity (over hCXCR1) | 78-fold | - | >100-fold | |

| Kb (Ca2+ mobilization) | 6.5 nM | - | - | |

| pA2 (Ca2+ mobilization) | 8.44 | - | - | |

| pIC50 (hWB CD11b upregulation) | 6.3 | - | - |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and the mechanism of its inhibition by this compound.

Caption: CXCR2 signaling cascade initiated by chemokine binding.

Caption: this compound competitively antagonizes CXCR2.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the effects of this compound on chemokine signaling pathways.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the CXCR2 receptor.

-

Cell Line: HEK293 cells stably expressing human CXCR2.

-

Radioligand: [³H]-CXCL8 or another suitable radiolabeled CXCR2 ligand.

-

Protocol:

-

Prepare cell membranes from CXCR2-expressing HEK293 cells.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed, subsaturating concentration of [³H]-CXCL8 to all wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled CXCL8.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit chemokine-induced intracellular calcium release.

-

Cell Line: CHO or HEK293 cells stably expressing human CXCR2.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), CXCL8.

-

Protocol:

-

Seed CXCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of CXCL8 (typically EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for a calcium mobilization functional assay.

3. Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit the directed migration of primary human neutrophils.

-

Cells: Freshly isolated human neutrophils from healthy donors.

-

Apparatus: Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant: CXCL8 or another CXCR2 ligand.

-

Protocol:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Place CXCL8 in the lower chamber of the Boyden apparatus.

-

Pre-incubate the isolated neutrophils with various concentrations of this compound.

-

Place the neutrophil suspension in the upper chamber, separated from the lower chamber by the microporous membrane.

-

Incubate at 37°C for 1-2 hours to allow for cell migration.

-

Remove the membrane, fix, and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells per high-power field using a microscope.

-

Calculate the percentage of inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for a Boyden chamber neutrophil chemotaxis assay.

In Vivo Model

Ozone-Induced Airway Inflammation in Human Subjects

This clinical model is used to assess the in vivo efficacy of this compound in a relevant inflammatory setting.

-

Subjects: Healthy, non-smoking adult volunteers.

-

Challenge: Exposure to a controlled concentration of ozone (e.g., 0.3 ppm) for a defined period (e.g., 2 hours) with intermittent exercise.

-

Treatment: Oral administration of this compound or placebo prior to ozone exposure.

-

Endpoints: Sputum induction and bronchoalveolar lavage (BAL) to assess neutrophil counts, and levels of inflammatory mediators such as myeloperoxidase (MPO) and CXCL8.

-

Protocol:

-

Screen and enroll healthy volunteers.

-

Administer a single oral dose of this compound or placebo.

-

Expose subjects to ozone or filtered air in a controlled environmental chamber.

-

Perform sputum induction and/or bronchoscopy with BAL at a specified time point post-exposure (e.g., 6 hours).

-

Process sputum and BAL fluid for total and differential cell counts.

-

Measure concentrations of MPO and CXCL8 in sputum/BAL supernatant.

-

Compare the inflammatory endpoints between the this compound and placebo groups to determine the in vivo efficacy.

-

Caption: Workflow for a human ozone-induced airway inflammation model.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist that effectively inhibits neutrophil activation and recruitment by blocking the chemokine signaling pathway at the receptor level. The data summarized and the experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR2-targeted therapies for inflammatory diseases. The consistent in vitro and in vivo activity of this compound underscores the therapeutic potential of modulating the CXCR2 pathway for the treatment of a variety of neutrophil-driven pathologies.

References

Elubrixin (SB-656933) for Airway Inflammation: A Technical Overview of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway inflammation is a critical component in the pathophysiology of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] A key feature of this inflammation is the infiltration and activation of neutrophils, which are potent effector cells of the innate immune system.[2] The migration and activation of these cells are largely orchestrated by the CXC chemokine family, particularly those that bind to the CXC chemokine receptor 2 (CXCR2).[1][2] Ligands such as CXCL1 and CXCL8 (IL-8) bind to CXCR2 on neutrophils, initiating a signaling cascade that leads to chemotaxis, degranulation, and the release of damaging proteases and reactive oxygen species.[3]

Given its central role in neutrophil recruitment, the CXCR2 pathway has emerged as a promising therapeutic target for mitigating neutrophil-driven airway inflammation. Elubrixin (also known as SB-656933) is a potent, selective, and orally active antagonist of the CXCR2 receptor. This technical guide provides an in-depth summary of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from key experiments, and the detailed protocols used to evaluate its efficacy in the context of airway inflammation.

Core Mechanism of Action: CXCR2 Antagonism

This compound functions as a competitive, reversible antagonist of the CXCR2 receptor. In inflammatory conditions, chemokines such as CXCL1 and CXCL8 are released in the airways, creating a chemotactic gradient. These chemokines bind to CXCR2 on the surface of circulating neutrophils. This ligand-receptor interaction activates intracellular G-protein-coupled signaling pathways, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequent downstream effects. These effects include the upregulation of adhesion molecules like CD11b, cellular shape change, and directed migration of neutrophils to the site of inflammation. By blocking the binding of chemokines to CXCR2, this compound effectively inhibits these downstream signaling events, thereby reducing neutrophil activation and recruitment into the airways.

Quantitative Data from Preliminary Studies

Preliminary investigations have quantified this compound's potency in inhibiting neutrophil function both in vitro and in a human challenge model. The data highlights its dose-dependent effects on key biomarkers of neutrophil activation and airway inflammation.

In Vitro & Ex Vivo Biological Activity

Studies have established this compound's potency in inhibiting key neutrophil functions through direct measurement of cellular responses. The half-maximal inhibitory concentrations (IC50) and maximal inhibition observed in ex vivo assays underscore its specific activity against the CXCR2 pathway.

| Parameter Assessed | Assay Type | IC50 / Max Inhibition | Source |

| Neutrophil CD11b Upregulation | In Vitro | 260.7 nM | |

| Neutrophil Shape Change | In Vitro | 310.5 nM | |

| CXCL1-Induced CD11b Expression | Ex Vivo (Human Whole Blood) | 70% max inhibition (at 400 mg dose) |

Efficacy in Ozone-Induced Airway Inflammation

A clinical study in healthy human subjects using an ozone challenge model demonstrated this compound's ability to suppress airway neutrophilia in a dose-dependent manner. This model is a well-established method for inducing a controlled, neutrophil-predominant inflammatory response in the airways.

| Biomarker | Dose | Reduction vs. Placebo (95% CI) | Source |

| Sputum Neutrophil Count | 50 mg | 55% (20%, 75%) | |

| Sputum Neutrophil Count | 150 mg | 74% (55%, 85%) | |

| Sputum Myeloperoxidase (MPO) | 50 mg | 32.8% (9.2%, 50.3%) | |

| Sputum Myeloperoxidase (MPO) | 150 mg | 50.5% (33.3%, 63.3%) |

Experimental Protocols

The quantitative data presented were generated from rigorously designed experiments. The following sections detail the methodologies for the key assays used to characterize the pharmacodynamic effects of this compound.

Ex Vivo CXCL1-Induced CD11b Expression Assay

This assay was performed to measure the direct effect of orally administered this compound on the activation capacity of circulating neutrophils in whole blood.

-

Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study was conducted in healthy male subjects.

-

Dosing: Subjects received a single oral dose of this compound (ranging from 2 mg to 1100 mg) or a placebo.

-

Blood Sampling: Venous blood samples were collected at pre-specified time points post-dosing.

-

Neutrophil Stimulation: Whole blood samples were stimulated ex vivo with CXCL1, a specific CXCR2 agonist, to induce neutrophil activation.

-

Flow Cytometry Analysis: The expression of the activation marker CD11b on the surface of peripheral blood neutrophils was quantified using flow cytometry. The level of inhibition was calculated relative to the response in placebo-treated subjects.

Human Ozone-Challenge Model for Airway Inflammation

This clinical model was used to assess this compound's efficacy in preventing environmentally induced airway neutrophilia.

-

Study Design: A randomized, placebo-controlled study was conducted in healthy subjects.

-

Dosing: Subjects received a single oral dose of this compound (50 mg or 150 mg) or a placebo.

-

Ozone Exposure: Following drug administration, subjects were exposed to ozone (O3) under controlled conditions to induce acute airway inflammation.

-

Sputum Induction: Sputum was induced and collected approximately 6 hours after the ozone challenge. Sputum induction is a non-invasive technique to obtain samples from the lower airways.

-

Biomarker Analysis: The collected sputum was processed to determine the total and differential cell counts, with a focus on neutrophil numbers. The sputum supernatant was analyzed for levels of myeloperoxidase (MPO), an enzyme released by activated neutrophils.

References

- 1. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

Elubrixin Tosylate: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubrixin tosylate, also known as SB-656933, is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). By competitively and reversibly inhibiting the binding of endogenous ligands, primarily interleukin-8 (IL-8), this compound tosylate effectively modulates neutrophil-mediated inflammation. This technical guide provides an in-depth overview of the basic research applications of this compound tosylate, including its mechanism of action, relevant signaling pathways, detailed experimental protocols for key in vitro assays, and a summary of its in vivo effects in inflammatory disease models. This document is intended to serve as a comprehensive resource for researchers utilizing this compound tosylate in their investigations of inflammatory processes.

Introduction

Neutrophil recruitment and activation are hallmark features of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and cystic fibrosis. The CXCR2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in orchestrating neutrophil chemotaxis and activation in response to ELR+ chemokines such as IL-8. This compound tosylate is a small molecule inhibitor that specifically targets CXCR2, making it a valuable tool for dissecting the role of this signaling axis in various pathological conditions. Its oral bioavailability and demonstrated efficacy in preclinical and clinical settings underscore its potential as both a research tool and a therapeutic agent.

Mechanism of Action

This compound tosylate functions as a competitive and reversible antagonist of the CXCR2 receptor. By binding to the receptor, it prevents the interaction of cognate chemokines, most notably IL-8 (CXCL8) and GRO-α (CXCL1). This blockade inhibits the downstream signaling cascades that lead to neutrophil activation and recruitment. Key cellular responses inhibited by this compound tosylate include:

-

Neutrophil Chemotaxis: The directed migration of neutrophils towards a chemokine gradient.

-

Neutrophil Shape Change: A morphological alteration indicative of neutrophil activation.

-

Upregulation of Adhesion Molecules: Specifically, the expression of CD11b, an integrin subunit crucial for neutrophil adhesion to the endothelium.

-

Degranulation and Enzyme Release: The release of pro-inflammatory mediators, such as neutrophil elastase, from intracellular granules.

Signaling Pathways

The binding of chemokines to CXCR2 initiates a cascade of intracellular signaling events. This compound tosylate, by blocking the initial ligand-receptor interaction, prevents the activation of these pathways. A diagram of the CXCR2 signaling pathway is provided below.

Quantitative Data

This compound tosylate has been characterized in a variety of in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound Tosylate

| Assay | Cell Type | Stimulus | Parameter Measured | IC₅₀ (nM) | Reference |

| CD11b Upregulation | Human Neutrophils | CXCL1 | CD11b Expression | 260.7 | [1] |

| Neutrophil Shape Change | Human Neutrophils | CXCL8 | Forward Scatter Change | 310.5 | [1] |

Note: Specific binding affinity (Kd) data for this compound tosylate is not publicly available.

Table 2: In Vivo Efficacy of this compound Tosylate in Human Inflammatory Models

| Model | Subjects | Treatment | Parameter | Result | Reference |

| Ozone-Induced Airway Inflammation | Healthy Volunteers | 50 mg single dose | Sputum Neutrophils | 55% reduction vs. placebo | [2][3] |

| 150 mg single dose | Sputum Neutrophils | 74% reduction vs. placebo | [2] | ||

| 50 mg single dose | Sputum Myeloperoxidase | 32.8% reduction vs. placebo | |||

| 150 mg single dose | Sputum Myeloperoxidase | 50.5% reduction vs. placebo | |||

| Cystic Fibrosis | Adult Patients | 50 mg daily for 28 days | Sputum Neutrophils | Reduction from baseline (p=0.889) | |

| 50 mg daily for 28 days | Sputum Elastase | Reduction from baseline (p=0.882) |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound tosylate.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of this compound tosylate to inhibit the directed migration of neutrophils towards a chemoattractant.

Detailed Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Boyden Chamber Preparation: Add chemoattractant (e.g., 10 nM IL-8 in assay medium) to the lower wells of a 96-well Boyden chamber. Place a polycarbonate filter with 5 µm pores over the lower wells.

-

Cell Preparation: Resuspend the isolated neutrophils in assay medium. Pre-incubate the neutrophils with various concentrations of this compound tosylate or vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Assay Initiation: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

-

Quantification of Migration:

-

Microscopy Method: After incubation, remove the filter. Scrape off non-migrated cells from the top surface of the filter. Fix the filter in methanol and stain with a suitable stain (e.g., Giemsa). Mount the filter on a glass slide and count the number of migrated cells in several high-power fields under a light microscope.

-

Luminescence Method: After incubation, quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound tosylate compared to the vehicle control.

Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration in response to CXCR2 activation and its inhibition by this compound tosylate.

Detailed Methodology:

-

Cell Culture: Plate cells expressing CXCR2 (e.g., HEK293 cells stably transfected with CXCR2 or primary human neutrophils) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound tosylate and a stock solution of the CXCR2 agonist (e.g., IL-8) in an appropriate assay buffer.

-

Assay on FLIPR/FlexStation:

-

Place the cell plate and the compound plates into the instrument.

-

The instrument will first add the this compound tosylate dilutions (or vehicle) to the wells.

-

After a short incubation period, the instrument will measure the baseline fluorescence.

-

The instrument will then add the agonist to the wells to stimulate the cells.

-

Fluorescence will be monitored in real-time to measure the change in intracellular calcium concentration.

-

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium flux. Calculate the percentage of inhibition of the agonist-induced calcium response by this compound tosylate at each concentration and determine the IC₅₀ value.

Neutrophil Elastase Release Assay

This assay quantifies the release of neutrophil elastase, a key inflammatory mediator, and its inhibition by this compound tosylate.

Detailed Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as described in section 5.1.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound tosylate or vehicle control for 30 minutes at 37°C.

-

Stimulation: Stimulate the neutrophils with a CXCR2 agonist (e.g., IL-8) or another secretagogue (e.g., fMLP) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Centrifuge the cell suspensions to pellet the neutrophils. Collect the supernatant, which contains the released elastase.

-

Elastase Activity Measurement:

-

Use a commercially available neutrophil elastase activity assay kit (fluorometric or colorimetric).

-

Add the collected supernatant to a 96-well plate.

-

Add the elastase substrate to each well.

-

Incubate according to the kit instructions and measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve using purified neutrophil elastase. Determine the concentration of elastase in each sample from the standard curve. Calculate the percentage of inhibition of elastase release by this compound tosylate.

In Vivo Research Applications

This compound tosylate has been investigated in several preclinical and clinical models of inflammatory diseases.

-

Airway Inflammation: In a human model of ozone-induced airway inflammation, single oral doses of this compound tosylate significantly reduced the influx of neutrophils and the concentration of myeloperoxidase in the sputum. This demonstrates its potential for studying and treating neutrophil-driven respiratory diseases like COPD and severe asthma.

-

Cystic Fibrosis: In a clinical study with cystic fibrosis patients, treatment with this compound tosylate showed a trend towards reduced sputum neutrophils and elastase, suggesting a potential role in mitigating the chronic airway inflammation characteristic of this disease.

-

Inflammatory Bowel Disease (IBD): While specific data for this compound tosylate in IBD models like DSS-induced colitis is limited in public literature, CXCR2 antagonists, in general, are being explored for their therapeutic potential in IBD due to the significant role of neutrophil infiltration in the gut mucosa during active disease.

Conclusion

This compound tosylate is a powerful and selective tool for investigating the role of the CXCR2 signaling pathway in health and disease. Its well-characterized inhibitory effects on neutrophil function, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers to effectively design and execute experiments using this compound tosylate, thereby advancing our understanding of neutrophil-mediated inflammation and facilitating the development of novel therapeutic strategies.

References

Elubrixin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin, also known as SB-656933, is a potent, selective, competitive, and reversible antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] As an orally active small molecule, it has been investigated for its therapeutic potential in a variety of inflammatory diseases where neutrophil-driven inflammation is a key pathological feature.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

This compound is a diarylurea derivative with the chemical name 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₇Cl₂FN₄O₄S | PubChem CID 10479502 |

| Molecular Weight | 463.3 g/mol | PubChem CID 10479502 |

| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea | PubChem CID 10479502 |

| CAS Number | 688763-64-6 | MedChemExpress |

| Appearance | A solid powder | (Inferred) |

| Solubility | Soluble in DMSO | MedChemExpress |

Mechanism of Action: CXCR2 Antagonism

This compound exerts its anti-inflammatory effects by specifically targeting and blocking the CXCR2 receptor. CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils and is crucial for their migration and activation in response to a class of chemokines known as ELR+ CXC chemokines (e.g., IL-8/CXCL8, CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7).

By binding to CXCR2, this compound prevents the binding of these chemokines, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

CXCR2 Signaling Pathway

The binding of ELR+ CXC chemokines to CXCR2 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This triggers a cascade of intracellular signaling events, primarily through the Gαi and Gβγ subunits. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately culminate in various cellular responses, including chemotaxis, upregulation of adhesion molecules like CD11b, and the release of inflammatory mediators. This compound, by blocking the initial receptor activation, effectively inhibits these downstream events.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of neutrophil activation. The following table summarizes the available quantitative data on its biological activity.

| Assay | Description | IC₅₀ (nM) | Reference |

| Neutrophil CD11b Upregulation | Inhibition of CXCL1-induced upregulation of the adhesion molecule CD11b on the surface of human neutrophils. | 260.7 | [1] |

| Neutrophil Shape Change | Inhibition of CXCL1-induced morphological changes in human neutrophils, a hallmark of activation. | 310.5 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Neutrophil CD11b Upregulation Assay

This assay quantifies the expression of the CD11b integrin on the surface of neutrophils in response to a chemokine stimulant, and the inhibitory effect of a compound like this compound.

Materials:

-

Freshly drawn human whole blood collected in heparin-containing tubes.

-

CXCL1 (or other relevant CXCR2 agonist).

-

This compound (SB-656933) at various concentrations.

-

Fluorescently-labeled anti-CD11b antibody (e.g., FITC-conjugated).

-

Red blood cell lysis buffer.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Following pre-incubation, CXCL1 is added to the blood samples to a final concentration known to induce a submaximal CD11b upregulation and incubated for a further period (e.g., 30 minutes) at 37°C. A negative control sample with no stimulant is also prepared.

-

Staining: After stimulation, the samples are stained with a fluorescently-labeled anti-CD11b antibody for a specified time (e.g., 30 minutes) in the dark at 4°C.

-

RBC Lysis: Red blood cells are lysed by adding a lysis buffer and incubating for a short period.

-

Washing: The remaining white blood cells are washed with PBS by centrifugation and resuspension.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Neutrophils are identified based on their forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the CD11b staining on the neutrophil population is quantified.

-

Data Analysis: The percentage inhibition of CD11b upregulation by this compound at each concentration is calculated relative to the vehicle-treated, stimulated control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow Diagram

Caption: Workflow for the Neutrophil CD11b Upregulation Assay.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its diarylurea structure, a plausible synthetic route would involve the reaction of an appropriately substituted aniline with an isocyanate or a carbamoyl chloride derivative. The synthesis of related diarylurea CXCR2 antagonists often involves a multi-step process to construct the two substituted aryl rings, followed by the formation of the central urea linkage.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its ability to inhibit neutrophil activation and migration underscores its potential as a therapeutic agent for a range of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or other CXCR2 antagonists. Further research to fully elucidate its pharmacokinetic profile and to identify its binding affinity to the CXCR2 receptor would be beneficial for its continued development.

References

Elubrixin's Impact on Neutrophil Chemotaxis and Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubrixin (SB-656933) is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2), a key mediator of neutrophil trafficking and activation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on neutrophil chemotaxis and activation, detailed experimental protocols for assessing its activity, and an overview of the relevant signaling pathways. By competitively and reversibly binding to CXCR2, this compound effectively inhibits the downstream signaling cascades initiated by ELR+ chemokines, such as CXCL1 and CXCL8 (IL-8), thereby attenuating neutrophil-mediated inflammation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CXCR2 antagonists in inflammatory diseases.

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their recruitment to sites of inflammation is a tightly regulated process orchestrated by a class of chemoattractant cytokines known as chemokines. The CXC chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on the surface of neutrophils and plays a pivotal role in their migration and activation in response to chemokines containing the glutamic acid-leucine-arginine (ELR) motif, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.

Dysregulated neutrophil recruitment and activation are hallmarks of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain cancers. Consequently, targeting the CXCR2 signaling axis presents a promising therapeutic strategy for mitigating neutrophil-driven pathology. This compound (SB-656933) is a potent, selective, competitive, reversible, and orally active antagonist of CXCR2. This guide delves into the technical details of this compound's interaction with neutrophils, providing a foundational understanding for its preclinical and clinical investigation.

Mechanism of Action

This compound exerts its inhibitory effects by binding to CXCR2 and preventing the binding of its cognate ELR+ chemokine ligands. This blockade of the receptor disrupts the initiation of downstream intracellular signaling pathways that are essential for neutrophil chemotaxis and activation.

CXCR2 Signaling Pathway

The binding of an ELR+ chemokine to CXCR2 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi family. This initiates a cascade of intracellular events, including:

-

Phospholipase C (PLC) activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a critical signal for cell activation and migration.

-

PI3K/Akt Pathway Activation: This pathway is crucial for cell survival, proliferation, and migration.

-

Ras/MAPK Pathway Activation: The activation of MAP kinases, such as ERK1/2, is involved in various cellular responses, including gene expression and proliferation.

-

NF-κB Activation: This transcription factor plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory genes.

This compound, by acting as a competitive antagonist, prevents these signaling events from occurring, thereby inhibiting the functional responses of neutrophils.

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound on neutrophil function has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

| Parameter | Assay | Chemoattractant | IC50 (nM) | Reference |

| Neutrophil Activation | CD11b Upregulation | CXCL1 | 260.7 | Nicholson GC, et al. 2007[1] |

| Shape Change | CXCL8 (IL-8) | 310.5 | Nicholson GC, et al. 2007[1] |

Table 1: In Vitro Inhibitory Activity of this compound on Human Neutrophil Activation [1]

| Study Population | Treatment | Outcome Measure | Result | Reference |

| Healthy Volunteers (Ozone Challenge) | This compound 50 mg (single dose) | Sputum Neutrophil Reduction | 55% reduction vs. placebo | Lazaar AL, et al. 2011[1] |

| This compound 150 mg (single dose) | Sputum Neutrophil Reduction | 74% reduction vs. placebo | Lazaar AL, et al. 2011[1] | |

| Cystic Fibrosis Patients | This compound 50 mg (daily for 28 days) | Sputum Neutrophil Reduction | ~30% decrease from baseline | Moss RB, et al. 2012 |

Table 2: In Vivo Effects of this compound on Neutrophil Counts

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on neutrophil chemotaxis and activation.

Neutrophil Isolation from Human Peripheral Blood

Objective: To obtain a pure population of neutrophils for in vitro assays.

Materials:

-

Anticoagulated (e.g., EDTA) whole human blood

-

Ficoll-Paque PLUS

-

Dextran T500 (3% in 0.9% NaCl)

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Dilute whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.

-

Collect the erythrocyte/granulocyte pellet and resuspend in HBSS.

-

Add 3% Dextran solution to sediment erythrocytes for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Perform hypotonic lysis of remaining red blood cells using RBC Lysis Buffer.

-

Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.

-

Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion or flow cytometry.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., recombinant human CXCL8)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa or DAPI)

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate isolated neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the chemoattractant solution (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber. Use assay buffer alone as a negative control.

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-